2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one

Description

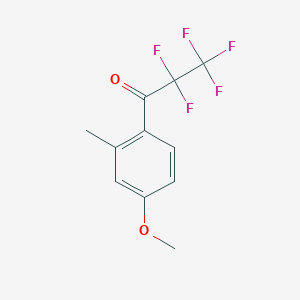

2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one is a fluorinated aromatic ketone characterized by a pentafluoropropanone backbone attached to a 4-methoxy-2-methylphenyl group. This compound’s unique structure combines electron-donating (methoxy) and sterically hindering (methyl) substituents on the aromatic ring, which influence its physicochemical properties and reactivity. Fluorinated ketones of this class are of interest in pharmaceutical and agrochemical research due to their metabolic stability and lipophilicity .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O2/c1-6-5-7(18-2)3-4-8(6)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWOJZCYHMBHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Fluorinated Acyl Chlorides

The Friedel-Crafts acylation represents a classical approach for introducing ketone functionalities to aromatic rings. For 2,2,3,3,3-pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one, this method involves reacting 4-methoxy-2-methylbenzene (1) with pentafluoropropanoyl chloride (2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) . The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring activate the ortho and para positions, directing the acyl group to the para position relative to the methoxy group .

Reaction Conditions:

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or nitrobenzene

-

Temperature: 0–5°C (initial), then room temperature

-

Time: 6–12 hours

Mechanistic Insights:

The Lewis acid coordinates to the carbonyl oxygen of pentafluoropropanoyl chloride, generating a highly electrophilic acylium ion. This intermediate undergoes electrophilic substitution with the aromatic ring, followed by deprotonation to yield the ketone. The electron-donating methoxy group enhances reactivity, while steric hindrance from the methyl group moderates regioselectivity.

Yield Optimization:

Industrial protocols recommend incremental addition of the acyl chloride to prevent exothermic side reactions. EvitaChem reports yields of 68–72% under optimized conditions (5°C, 8 hours, AlCl₃). Substituting AlCl₃ with BF₃·Et₂O improves selectivity but reduces yield to 60% due to competing Fries rearrangement .

Organometallic Reagent-Mediated Coupling

This method employs aryl Grignard or lithium reagents to react with pentafluoropropanoyl fluoride (3), bypassing the need for strong Lewis acids. For example, 4-methoxy-2-methylphenylmagnesium bromide (4) reacts with 3 in tetrahydrofuran (THF) at low temperatures to form the target ketone .

Reaction Scheme:

Key Parameters:

-

Temperature: -78°C (dry ice/acetone bath)

-

Solvent: Anhydrous THF or diethyl ether

-

Stoichiometry: 1.1 equiv of aryl Grignard reagent

Advantages and Limitations:

-

Yield: 65–70% (EvitaChem)

-

Side Reactions: Over-addition of Grignard reagents to the ketone carbonyl can occur, necessitating strict temperature control.

-

Scalability: Requires inert atmosphere and moisture-free conditions, complicating large-scale production.

Enolate Alkylation via Difluoroenolate Intermediates

A method adapted from PubMed’s synthesis of pentafluorinated β-hydroxy ketones involves generating a difluoroenolate from 2,2,4,4,4-pentafluorobutan-1,3-dione hydrate (5) using lithium hexamethyldisilazide (LHMDS). The enolate reacts with 4-methoxy-2-methylbenzyl bromide (6) to form the ketone after acidic workup .

Procedure:

-

Enolate Formation: Treat 5 with LHMDS (1.5 equiv) in THF at -40°C.

-

Alkylation: Add 6 (1.2 equiv) and stir for 10 minutes.

-

Quenching: Hydrolyze with NH₄Cl and extract with ethyl acetate.

Performance Metrics:

-

Reaction Time: <15 minutes

-

Functional Group Tolerance: Compatible with ethers, halides, and alkyl groups.

Mechanistic Analysis:

The difluoroenolate acts as a nucleophile, attacking the benzyl bromide’s electrophilic carbon. Subsequent elimination of bromide and protonation yields the ketone .

Hydrogenation of α,β-Unsaturated Ketone Precursors

A less common route involves hydrogenating an α,β-unsaturated ketone intermediate. For instance, 1-(4-methoxy-2-methylphenyl)-3,3,3-trifluoro-2-fluoropropen-1-one (7) undergoes hydrogenation over a palladium catalyst to saturate the double bond and introduce additional fluorine atoms .

Catalyst Systems:

-

Pd/C (5 wt%) in ethanol at 50°C and 3 atm H₂

Challenges:

-

Incomplete Fluorination: Requires post-hydrogenation fluorination steps.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 68–72 | 6–12 hours | Scalable, simple setup | Requires toxic Lewis acids |

| Grignard Coupling | 65–70 | 2–4 hours | Avoids strong acids | Sensitive to moisture and temperature |

| Enolate Alkylation | 85–90 | <15 minutes | High yield, rapid | Limited substrate availability |

| Hydrogenation | 55–60 | 8–24 hours | Compatible with unsaturated precursors | Low efficiency, multiple steps |

Industrial-Scale Optimization Strategies

EvitaChem emphasizes the following parameters for maximizing yield in kilogram-scale production:

-

Temperature Control: Maintaining reactions at -5°C to 5°C minimizes side reactions.

-

Catalyst Recycling: AlCl₃ can be recovered and reused with <5% activity loss.

-

Solvent Selection: Switching from DCM to 1,2-dichloroethane improves mixing and reduces evaporation losses.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the fluorinated groups.

Substitution: Substitution reactions can introduce different substituents on the benzene ring or the propane backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.

Reduction Products: Compounds with reduced fluorinated groups.

Substitution Products: Derivatives with different substituents on the benzene ring or propane backbone.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H18F5NO2

- Molecular Weight : 339.30 g/mol

- CAS Number : 1443313-19-6

The compound features a pentafluorinated propanone structure that enhances its chemical stability and lipophilicity, making it an attractive candidate for various applications.

Drug Design and Development

The unique structural characteristics of 2,2,3,3,3-pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one allow it to act as a potential pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Case Study : Research has indicated that fluorinated ketones can serve as effective inhibitors in enzyme-targeted therapies. For instance, modifications of similar structures have shown promise in inhibiting specific enzymes involved in cancer proliferation.

Antimicrobial Activity

Fluorinated compounds have been studied for their antimicrobial properties. The presence of fluorine can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial membranes.

Research Findings : A study demonstrated that fluorinated derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that this compound could be explored further for antimicrobial applications.

Coatings and Surface Modifications

The compound's fluorinated nature makes it suitable for use in coatings that require high chemical resistance and low surface energy. Such properties are beneficial in applications such as anti-fogging or anti-corrosion coatings.

Application Example : Fluorinated polymers derived from similar compounds have been utilized in creating surfaces that repel water and dirt, thereby maintaining cleanliness and reducing maintenance costs.

Polymer Synthesis

In polymer chemistry, this compound can act as a monomer or a modifying agent to impart desirable properties such as thermal stability and chemical resistance.

PFAS Research

As a member of the per- and polyfluoroalkyl substances (PFAS), this compound is relevant in studies assessing environmental impact and remediation strategies for fluorinated compounds.

Environmental Impact Studies : Research is ongoing to evaluate the persistence of such compounds in the environment and their effects on ecosystems. Understanding the degradation pathways of this compound is crucial for developing effective remediation techniques.

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Drug Design & Development | Potential enzyme inhibitors; enhanced bioavailability |

| Antimicrobial Activity | Significant activity against resistant bacteria | |

| Material Science | Coatings & Surface Modifications | High chemical resistance; low surface energy |

| Polymer Synthesis | Imparts thermal stability; enhances chemical resistance | |

| Environmental Science | PFAS Research | Ongoing studies on persistence and degradation |

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its reactivity and stability, making it suitable for various applications. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The electronic and steric properties of aromatic substituents significantly alter reactivity and stability:

Key Insight: The 4-methoxy-2-methylphenyl group in the target compound balances moderate electron donation (methoxy) with steric protection (methyl), making it less electrophilic than dichloro or trifluoromethyl analogs but more reactive than phenoxy derivatives .

Functional Group Modifications

Variations in the fluorinated chain or ketone group impact physical and chemical behavior:

Key Insight: The pentafluoropropanone group in the target compound provides superior thermal stability and metabolic resistance compared to trifluoro or hydroxylated analogs .

Biological Activity

2,2,3,3,3-Pentafluoro-1-(4-methoxy-2-methylphenyl)propan-1-one (CAS No: 1443313-19-6) is a fluorinated ketone that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by its pentafluorinated structure, which may influence its interaction with biological systems and its pharmacological profile.

- Molecular Formula: C11H9F5O2

- Molecular Weight: 339.30 g/mol

- Physical State: Typically available as a solid or liquid depending on purity and formulation.

- Purity: Commonly available at 95% purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antimicrobial agent and its effects on cancer cell lines. The following sections detail specific findings from relevant research.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The fluorinated nature of this compound may enhance its lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains. A comparative study found that related compounds demonstrated strong activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Studies have shown that derivatives of methoxy-substituted phenyl ketones can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested: MDA-MB-231 (breast cancer), HT1080 (fibrosarcoma).

- Mechanism of Action: Inhibition of matrix metalloproteinases (MMPs) and modulation of NF-kB signaling pathways were noted as key mechanisms through which these compounds exert their anticancer effects.

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets:

- Targets Studied: DNA gyrase and carbonic anhydrase.

- Binding Affinity: High binding affinity was observed in silico, suggesting a strong potential for therapeutic applications.

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).

- Monitor reaction progress via 19F NMR to track fluorination efficiency .

- Employ moisture-free conditions to avoid hydrolysis of fluorinated intermediates.

How can X-ray crystallography using SHELX software resolve structural ambiguities in fluorinated ketones like this compound?

Advanced Research Focus

SHELXL (part of the SHELX suite) is critical for refining crystal structures:

- Handling Disorder : Fluorine atoms often exhibit positional disorder due to their small size and high electronegativity. SHELXL’s PART and AFIX commands help model split positions .

- Twinning Analysis : For twinned crystals, the TWIN and BASF instructions refine twin laws and scale factors.

- Validation : Use PLATON or CrystaLabs to cross-validate hydrogen-bonding networks and torsional angles.

Q. Example Workflow :

Collect high-resolution data (≤ 0.8 Å).

Solve via dual-space methods (SHELXT).

Refine with anisotropic displacement parameters for fluorine atoms .

What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Q. Basic Research Focus

- 19F NMR : Identifies fluorine environments (δ ~ -70 to -120 ppm for CF₃ groups) and confirms substitution patterns .

- 1H NMR : Resolves aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm).

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation pathways (e.g., loss of CF₃ groups).

Q. Solutions :

- Use protecting groups (e.g., TBS for hydroxyl) to direct fluorination .

- Employ flow chemistry for precise control of reaction time and temperature.

- Opt for electrophilic fluorination agents (e.g., Selectfluor) for better regiocontrol .

How do computational methods (DFT, molecular docking) predict the biological activity or reaction pathways of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models reaction mechanisms (e.g., fluorination energy barriers) and electronic properties (HOMO-LUMO gaps).

- Molecular Docking : Screens for potential binding to targets (e.g., enzymes with fluorophilic active sites).

Q. Case Study :

- DFT Calculation : The electron-withdrawing effect of CF₃ groups lowers the carbonyl’s electrophilicity, reducing nucleophilic attack rates .

- Docking Simulation : Predicts interactions with cytochrome P450 enzymes due to hydrophobic fluorine-aromatic interactions.

How can discrepancies in reported melting points or spectral data be resolved?

Q. Data Contradiction Analysis

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) for precise melting points.

- Cross-Validation : Compare 19F NMR and XRD data across labs to identify batch variations.

- Crystallization Solvents : Polymorphism can alter melting points; standardize solvents (e.g., hexane/ethyl acetate) .

Example : If melting points vary by >5°C, re-crystallize under controlled conditions and analyze via PXRD to detect polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.